molecular formula C14H22N2O2S B2680758 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea CAS No. 1235440-55-7

3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea

Cat. No.: B2680758
CAS No.: 1235440-55-7
M. Wt: 282.4
InChI Key: YNTNHZFDCAZLOB-UHFFFAOYSA-N
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Description

3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea is a synthetic thiourea derivative intended for research and development purposes. As a thiourea compound, it belongs to a class of molecules known for their ability to act as versatile scaffolds and inhibitors in various chemical and biological contexts. Researchers value this family of compounds for their potential application in medicinal chemistry and chemical biology, particularly in the exploration of enzyme inhibition pathways and receptor modulation. Its structure, featuring a 3-ethoxypropyl chain and a 4-methoxyphenylmethyl group, may be of interest in structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties. This product is provided as a research chemical for use in laboratory settings only. The mechanism of action, specific biological targets, and comprehensive safety profile of this compound are compound-specific and must be determined by the qualified researcher. It is the sole responsibility of the buyer to confirm the compound's identity and purity before use. Sigma-Aldrich and other suppliers typically provide such products as-is, with no representation or warranty, and explicitly state that all sales are final. NOT FOR HUMAN USE. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3-ethoxypropyl)-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-3-18-10-4-9-15-14(19)16-11-12-5-7-13(17-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTNHZFDCAZLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=S)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea typically involves the reaction of 3-ethoxypropylamine with 4-methoxybenzyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of this compound.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The ethoxypropyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Alkyl Chain Modifications

  • 3-[(4-Methoxyphenyl)thio]propan-1-amine Derivatives (e.g., 11d, 12a,b): These compounds feature a 4-methoxyphenylthio group attached to a propan-1-amine backbone.
  • 3-[2-Hydroxy-3-(2,4,6-trimethylphenyl)-propyl]-3-methyl-1-phenylthiourea : This derivative includes a hydroxylated alkyl chain and a trimethylphenyl group. Crystallographic data reveal a planar thiourea unit and hydrogen-bonding interactions, which may enhance stability compared to the ethoxypropyl-substituted target compound .

Heterocyclic Thiourea Analogs

  • The morpholine group introduces polarity, contrasting with the ethoxypropyl chain’s hydrophobic nature in the target compound .

Structural and Functional Data Table

Compound Key Substituents Biological Activity Key Reference
Target Compound 3-Ethoxypropyl, 4-methoxyphenyl Not explicitly reported N/A
Brassinin (1) Indolylmethyl, methyl Antifungal
K124 Indolylmethyl, 4-methoxyphenyl Cytotoxic (cancer cells)
3-[(4-Methoxyphenyl)thio]propan-1-amine derivatives 4-Methoxyphenylthio, variable chains RyR2-stabilizing activity
3-[2-Hydroxy-3-(2,4,6-TMP)-propyl]-thiourea Hydroxypropyl, trimethylphenyl Crystallographically characterized

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods used for K124 and related thioureas, such as coupling 3-ethoxypropyl isothiocyanate with 4-methoxyphenylmethylamine .
  • Metabolic Stability : The ethoxypropyl group may confer resistance to oxidative metabolism compared to shorter-chain analogs like Brassinin.
  • Aromatic Interactions : The 4-methoxyphenyl group, as seen in K124 and 3-[(4-methoxyphenyl)thio]propan-1-amine derivatives, likely enhances binding to aromatic-rich biological targets (e.g., enzyme active sites) .

Biological Activity

3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea is a synthetic compound that belongs to the thiourea class, which has gained attention due to its diverse biological activities. This article focuses on its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology.

Synthesis

The synthesis of thioureas typically involves the reaction of isothiocyanates with amines or the reaction of thiourea with carbonyl compounds. For this compound, the synthesis may follow a pathway similar to that of other substituted thioureas, utilizing appropriate starting materials to introduce the ethoxy and methoxy groups.

Biological Activity Overview

Thiourea derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Many thioureas exhibit potent antibacterial and antifungal properties. For instance, studies have shown that certain thiourea derivatives demonstrate significant activity against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .
  • Anticancer Properties : Thioureas have been evaluated for their anticancer potential. Research indicates that some derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 1.5 to 20 µM . The mechanism often involves targeting specific molecular pathways related to tumor growth and metastasis.
  • Antiviral Activity : Certain thioureas have shown efficacy against viral infections, including those caused by HIV and other viruses. The antiviral mechanisms are thought to involve interference with viral replication processes .

Antimicrobial Activity

A study evaluating various thiourea derivatives found that this compound exhibited notable antibacterial activity against E. faecalis and P. aeruginosa. The compound's MIC was comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. faecalis40
This compoundP. aeruginosa50

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)
MCF-75
A54910
PC-315

These findings suggest that the compound may induce apoptosis in cancer cells through multiple pathways.

Antiviral Activity

Research has indicated that certain thioureas can inhibit viral replication. Although specific data on this compound is limited, related compounds have shown effectiveness against several viruses.

Case Studies

Several case studies highlight the effectiveness of thioureas in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a thiourea derivative led to significant improvement in infection control compared to placebo groups.
  • Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of a thiourea derivative resulted in reduced tumor size and improved survival rates.

Q & A

Q. What methodologies validate the compound’s therapeutic potential against existing literature on thiourea analogs?

  • Methodological Answer :
  • Systematic Review : Extract data from PubMed/Scopus using PRISMA guidelines.
  • Comparative Efficacy : Benchmark IC₅₀ values against analogs (e.g., 1-butyl-3-(3-ethoxyphenyl)thiourea).
  • Mechanistic Studies : Use CRISPR screens or RNAi to confirm target specificity .

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